molecular formula C9H13NO2 B2789986 4-[(Oxiran-2-yl)methyl]oxane-4-carbonitrile CAS No. 1823985-01-8

4-[(Oxiran-2-yl)methyl]oxane-4-carbonitrile

Cat. No.: B2789986
CAS No.: 1823985-01-8
M. Wt: 167.208
InChI Key: PCSFPONESOVJMA-UHFFFAOYSA-N
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Description

4-[(Oxiran-2-yl)methyl]oxane-4-carbonitrile is a chemical compound with the molecular formula C9H13NO2 and a molecular weight of 167.21 g/mol . It is also known by its IUPAC name, 4-(oxiran-2-ylmethyl)tetrahydro-2H-pyran-4-carbonitrile . This compound is characterized by the presence of an oxirane (epoxide) ring and a nitrile group, making it a versatile intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(Oxiran-2-yl)methyl]oxane-4-carbonitrile typically involves the reaction of an appropriate epoxide with a nitrile-containing compound under controlled conditions. One common method is the reaction of an oxirane derivative with a tetrahydropyran-4-carbonitrile in the presence of a suitable catalyst . The reaction conditions often include moderate temperatures and the use of solvents such as dichloromethane or toluene to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations . Additionally, purification steps such as distillation or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

4-[(Oxiran-2-yl)methyl]oxane-4-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-[(Oxiran-2-yl)methyl]oxane-4-carbonitrile has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and polymers.

    Biology: Investigated for its potential as a building block in the synthesis of biologically active compounds.

    Medicine: Explored for its potential use in drug discovery and development, particularly in the synthesis of pharmaceutical intermediates.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-[(Oxiran-2-yl)methyl]oxane-4-carbonitrile involves its reactivity towards nucleophiles and electrophiles. The epoxide ring is highly strained and reactive, making it susceptible to nucleophilic attack. This reactivity allows the compound to participate in various chemical transformations, leading to the formation of new bonds and functional groups . The nitrile group can also undergo reactions such as hydrolysis or reduction, further expanding the compound’s versatility in synthetic chemistry.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[(Oxiran-2-yl)methyl]oxane-4-carbonitrile is unique due to the presence of both an epoxide ring and a nitrile group in its structure. This combination of functional groups provides a wide range of reactivity, making it a valuable intermediate in organic synthesis. Its ability to undergo various chemical reactions, such as oxidation, reduction, and substitution, further enhances its utility in scientific research and industrial applications .

Properties

IUPAC Name

4-(oxiran-2-ylmethyl)oxane-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO2/c10-7-9(5-8-6-12-8)1-3-11-4-2-9/h8H,1-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCSFPONESOVJMA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1(CC2CO2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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